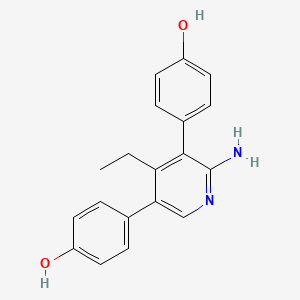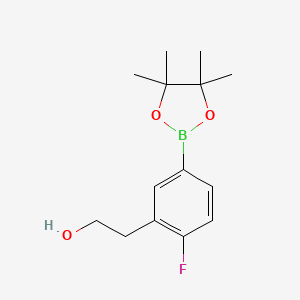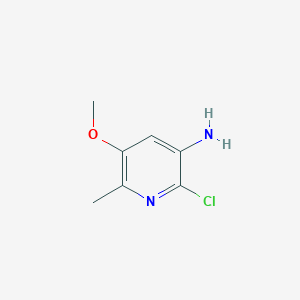
(Z)-4-(2-Carboxyvinyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-Carboxyvinyl)benzoic acid typically involves the reaction of benzoic acid derivatives with appropriate reagents to introduce the carboxyvinyl group. One common method is the Knoevenagel condensation reaction, where benzoic acid is reacted with malonic acid in the presence of a base such as piperidine. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(2-Carboxyvinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyvinyl group to an alkyl group or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-4-(2-Carboxyvinyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of polymers, resins, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Z)-4-(2-Carboxyvinyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxyvinyl group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Carboxycinnamic acid: A closely related compound with similar structural features.
Benzoic acid derivatives: Compounds with various substituents on the benzene ring, such as 4-hydroxybenzoic acid or 4-aminobenzoic acid.
Uniqueness
(Z)-4-(2-Carboxyvinyl)benzoic acid is unique due to its specific carboxyvinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other benzoic acid derivatives may not be suitable.
Eigenschaften
Molekularformel |
C10H8O4 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
4-[(Z)-2-carboxyethenyl]benzoic acid |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3- |
InChI-Schlüssel |
HAEJSGLKJYIYTB-UTCJRWHESA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


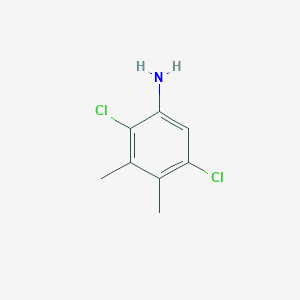
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
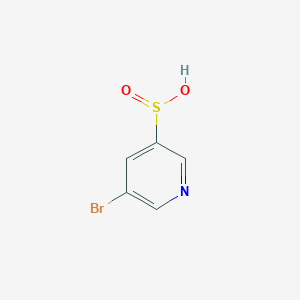

![Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12963659.png)
![1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B12963664.png)
